![molecular formula C₁₂H₂₀O₁₂ B1141753 6-Carboxysucrose CAS No. 133634-68-1](/img/structure/B1141753.png)
6-Carboxysucrose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Carboxysucrose (6-COS), also known as 6-deoxy-6-carboxy-D-glucopyranose, is a derivative of the simple sugar, sucrose. It is a monosaccharide, meaning it is composed of one simple sugar molecule, and is an important intermediate in the synthesis of complex carbohydrates. 6-COS is a versatile compound that has been used in a variety of scientific research applications.
Scientific Research Applications
Anti-Wrinkle Finishing Agent for Cotton Fabric
6-Carboxysucrose, in the form of carboxylated polyaldehyde sucrose, has been used as an anti-wrinkle finishing agent for cotton fabric . The process involves oxidizing sucrose to generate carboxylated polyaldehyde sucrose, which contains multiple aldehyde and carboxyl groups . This compound is then combined with cellulose in the cotton fabric, significantly improving the fabric’s anti-wrinkle performance .
Cross-Linking Agent
Oxidized sucrose, which includes 6-Carboxysucrose, is a bio-based cross-linking agent . It is known for its excellent biological safety and environmental non-toxicity . It’s used in various applications where cross-linking of polymers is required.
Functional Carbohydrates Production
6-Carboxysucrose can be involved in the production of functional carbohydrates . These carbohydrates have various applications in the health food industry . The production process often involves the use of enzymes such as isomerases or epimerases .
properties
IUPAC Name |
(3S,6R)-6-[(2S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O12/c13-1-3-4(15)9(19)12(2-14,23-3)24-11-7(18)5(16)6(17)8(22-11)10(20)21/h3-9,11,13-19H,1-2H2,(H,20,21)/t3-,4?,5?,6+,7?,8?,9?,11-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJMYQBOZZDDJJ-RBNKDYLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1C(C([C@](O1)(CO)O[C@@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6R)-6-[(2S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Q & A
Q1: How is 6-carboxysucrose produced, and what makes it unique compared to sucrose?
A1: 6-carboxysucrose is produced through the platinum-catalyzed oxidation of sucrose. [] This process specifically targets the primary hydroxyl groups at the 6- and 6′-positions of sucrose. [] The resulting 6-carboxysucrose is distinct from its parent compound due to the presence of a carboxylic acid group at the 6-position. This structural difference renders 6-carboxysucrose resistant to breakdown by the enzyme invertase, unlike sucrose which is readily hydrolyzed. []
Q2: How was the structure of 6-carboxysucrose confirmed in the study?
A2: While the researchers couldn't physically separate the 6- and 6′-carboxysucrose isomers, they cleverly utilized their differing reactivity with invertase. After invertase treatment, they isolated the remaining 6′-carboxysucrose. By comparing the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this isolated product to the original mixture, they were able to deduce and assign the ¹³C NMR spectrum specifically for 6-carboxysucrose. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.